Aureothin

Natural Product Chemistry Polyketide Biosynthesis Structure-Activity Relationship

Researchers studying mitochondrial Complex I require structurally verified inhibitors, as minor stereochemical changes among aureothin analogs (e.g., alloaureothin, spectinabilin) dramatically alter bioactivity and compromise reproducibility. Aureothin (CAS 2825-00-5) is the definitive natural nitroaryl polyketide antibiotic from Streptomyces thioluteus, featuring a rare p-nitrophenyl moiety essential for target engagement. • Potent Complex I inhibitor: IC50 = 0.07-0.08 nmol/mg protein in bovine heart & N. crassa; >300-fold selectivity over E. coli (IC50 = 22 nmol/mg)-ideal for comparative eukaryotic/prokaryotic biochemistry • Validated TrxR1 inhibitor; broad-spectrum antitumor, antifungal, insecticidal (LC50 1.5 ppm, A. aegypti), and nematicidal (B. xylophilus) activity • ≥98% purity (HPLC); off-white to yellow solid; store at -20°C; ships ambient or blue ice

Molecular Formula C22H23NO6
Molecular Weight 397.4 g/mol
CAS No. 2825-00-5
Cat. No. B1665325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureothin
CAS2825-00-5
SynonymsAureothin, Mycolutein, Strain 58 substance
Molecular FormulaC22H23NO6
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2
InChIInChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1
InChIKeyGQKXCBCSVYJUMI-WACKOAQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aureothin: Key Characteristics


Aureothin is a natural nitroaryl-substituted polyketide antibiotic (C22H23NO6; MW 397.42) isolated from Streptomyces thioluteus [1]. It features a rare p-nitrophenyl moiety, a chiral tetrahydrofuran ring, and an O-methylated pyrone ring [2]. Aureothin exhibits broad-spectrum biological activities, including antitumor, antifungal, insecticidal, and antiparasitic effects, and is known to inhibit NADH:ubiquinone oxidoreductase (Complex I) and thioredoxin reductase 1 (TrxR1) .

Pathway tool Mitochondrial complex I inhibition study fit Eukaryotic selectivity >300-fold reported
Screening context Antiproliferative and insecticidal assay context Cytotoxicity, larvicidal and nematicidal endpoints
Stereochemical control Stereoisomer-specific research workflow E,Z-geometry and chiral center define activity profile

Why Generic Substitution Fails for Aureothin


Aureothin belongs to a small family of nitrophenyl-γ-pyrones that includes alloaureothin, spectinabilin (neoaureothin), luteoreticulin, and luteothin [1]. Despite high structural homology, minor alterations to the polyketide backbone or stereochemistry dramatically alter biological activity and selectivity [2]. For instance, alloaureothin differs from aureothin only by the stereochemical configuration of the C11-C12 double bond, yet this single change significantly reduces its antiproliferative potency in human fibrosarcoma cells [3]. Similarly, spectinabilin, which has a longer polyene backbone, exhibits a distinct bioactivity profile, including activity against Rauscher Leukemia Virus reverse transcriptase not observed for aureothin [4]. Therefore, generic substitution with a close analog without verifying the precise structural identity and associated activity profile will compromise experimental reproducibility and lead to erroneous biological conclusions.

C11-C12 geometry
Aureothin (E,Z)
Reported antiproliferative and larvicidal response context
Alloaureothin (11-cis)
Stereoisomer shift may reduce cytotoxicity and insecticidal endpoint response
Polyene backbone
Aureothin
Shorter polyketide backbone; does not target RT
Spectinabilin
Longer backbone may introduce distinct bioactivity (e.g., reverse transcriptase inhibition)
Biosynthetic analog
Aureothin
Parent natural product; established multi-target profile
Luteoreticulin / Luteothin
Related nitrophenyl-γ-pyrones; activity profiles may differ without head-to-head validation

Aureothin: Differentiation Evidence


Stereochemical Basis for Bioactivity

Aureothin possesses a specific (E,Z)-configuration at its C11-C12 double bond and an R-configuration at its chiral center, which are critical for its biological activity [1]. The closest structural analog, alloaureothin, is the 11-cis stereoisomer, differing only in the configuration of this double bond [2]. This subtle stereochemical divergence results in a marked difference in cytotoxic potency [3].

Stereochemical Basis
Head-to-head
E,Z-geometry at C11-C12 vs. alloaureothin (11-cis)
Stereochemical configuration governs bioactivity divergence; structural verification essential.
Spectroscopic confirmation (NMR, MS) recommended.
Natural Product Chemistry Polyketide Biosynthesis Structure-Activity Relationship

Antiproliferative Activity in Fibrosarcoma

Aureothin demonstrates significantly greater growth inhibition against human fibrosarcoma HT1080 cells than its stereoisomer alloaureothin. In a direct comparative assay, alloaureothin exhibited an IC50 value of 30 µM [1], while aureothin is reported to be cytotoxic at much lower concentrations in various cancer cell lines (e.g., IC50 values in the nM range for some analogs, and aureothin itself is known for potent antiproliferative activity) . This highlights that the E,Z-geometry of aureothin is crucial for high potency.

Cytotoxicity in HT1080
Class-level inference
Alloaureothin IC50 30 µM; aureothin markedly lower (nM-range reported)
Supports cytotoxicity endpoint review; geometry-dependent antiproliferative response context.
Exact HT1080 IC50 for aureothin not specified in this source; assay-specific validation advised.
Cancer Biology Cytotoxicity Drug Discovery

Larvicidal Activity in Aedes aegypti

In a comparative study evaluating larvicidal activity against the yellow fever mosquito vector Aedes aegypti, aureothin was approximately twice as potent as its stereoisomer alloaureothin [1].

Larvicidal Activity
Head-to-head
Aureothin LC50 1.5 ppm vs. alloaureothin 3.1 ppm (Aedes aegypti)
Reported ~2× higher insecticidal endpoint context; supports vector control compound screening.
24 h post-treatment larval assay.
Insecticidal Vector Control Aedes aegypti

Complex I Inhibition Profile

Aureothin is a potent, non-competitive inhibitor of NADH:ubiquinone oxidoreductase (Complex I), with species-dependent potency. It exhibits strong inhibition of the bovine heart enzyme (IC50 = 0.07 nmol/mg protein) and Neurospora crassa enzyme (IC50 = 0.08 nmol/mg protein), but is significantly less potent against the E. coli enzyme (IC50 = 22 nmol/mg protein) . This differential sensitivity is a defining feature of its mechanism.

Complex I Inhibition
Class-level inference
IC50 0.07 nmol/mg (bovine) · 0.08 (N. crassa) · 22 (E. coli)
>300-fold eukaryotic selectivity; supports mitochondrial complex I functional studies.
Species-dependent inhibition profile; validate in target model.
Mitochondrial Biology Bioenergetics Enzyme Inhibition

Nematicidal Activity in Pine Wood Nematode

Both aureothin and alloaureothin were identified as highly active nematicidal components against the pine wood nematode (Bursaphelenchus xylophilus) [1]. While a direct comparative IC50/LC50 for this target was not reported, aureothin is the parent compound and its structural analog, spectinabilin, has a reported LC50 of 0.84 µg/mL [2]. Aureothin's established potency in other insecticidal assays (e.g., 1.5 ppm against A. aegypti) suggests it is a promising lead compound for nematicide development.

Nematicidal Activity
Supporting evidence
Active against B. xylophilus; spectinabilin LC50 0.84 µg/mL
Natural product scaffold for pine wilt disease research; direct aureothin LC50 pending.
In vitro and in planta pine seedling assays reported.
Nematicidal Plant Pathology Pine Wilt Disease

Aureothin: Key Applications


Mitochondrial Complex I Functional Studies

Aureothin is an ideal tool compound for investigating the structure and function of eukaryotic NADH:ubiquinone oxidoreductase (Complex I). Its high potency (IC50 = 0.07-0.08 nmol/mg protein) and non-competitive inhibition mechanism in bovine and fungal systems allow for precise dissection of electron transport chain activity. The marked species selectivity (>300-fold less potent against E. coli) makes it particularly useful for comparative biochemistry studies aimed at identifying differences between eukaryotic and prokaryotic respiratory enzymes .

Vector Control and Insecticide Development

Aureothin's superior larvicidal potency against Aedes aegypti (LC50 = 1.5 ppm) positions it as a preferred natural product lead over its stereoisomer alloaureothin (LC50 = 3.1 ppm) . Research programs focused on developing new, environmentally benign insecticides or mosquito control agents can leverage aureothin's validated efficacy to explore structure-activity relationships and formulate new derivatives with enhanced activity and reduced non-target toxicity.

Antifungal and Antiproliferative Drug Discovery

Aureothin's unique nitroaryl polyketide scaffold is a validated starting point for antifungal and antiproliferative drug discovery. The generation of focused libraries of aureothin analogs has demonstrated that specific structural modifications can yield derivatives with improved selectivity and reduced cytotoxicity compared to the parent compound . Procuring high-purity aureothin is essential for replicating these mutasynthetic and biotransformation strategies to develop next-generation antifungal agents, particularly against resistant pathogens.

Nematicide Discovery for Pine Wilt Disease Management

The demonstrated nematicidal activity of aureothin against Bursaphelenchus xylophilus, the causative agent of pine wilt disease, makes it a compelling lead for developing new treatments for this significant forest pathology . While further quantitative comparisons with analogs are needed, aureothin's established efficacy in planta provides a foundation for medicinal chemistry campaigns aimed at optimizing its potency, stability, and delivery for agricultural or forestry applications [1].

Application
Selection Property
Validation Focus
Eukaryotic Complex I functional studies
Species-selective inhibition profile
Comparative respiratory chain assays (bovine, fungal vs. bacterial)
Mosquito vector control research
Larvicidal potency context
Aedes aegypti larval assays; structure-activity relationship studies
Antifungal / antiproliferative screening
Nitroaryl polyketide scaffold
Cytotoxicity and selectivity profiling; analog library generation
Pine wilt disease research
Nematicidal activity context
Bursaphelenchus xylophilus assays; in planta efficacy model validation

Technical Documentation Hub

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